2-Hydroxy-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-Hydroxy-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine is a compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a hydroxyl group, a nitrophenyl group, and a trifluoromethyl group attached to the pyrimidine ring. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of organic molecules, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.
Nitration: The nitrophenyl group can be introduced through a nitration reaction using nitric acid (HNO3) and sulfuric acid (H2SO4).
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide (H2O2) or hydroxylamine (NH2OH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a catalyst, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amino derivative
Substitution: Formation of various substituted pyrimidine derivatives
Scientific Research Applications
2-Hydroxy-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the nitrophenyl and hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-(trifluoromethyl)pyrimidine: Lacks the nitrophenyl group, which may result in different chemical and biological properties.
6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidine: Lacks the hydroxyl group, which may affect its reactivity and interactions with biological targets.
2-Hydroxy-6-(4-nitrophenyl)pyrimidine: Lacks the trifluoromethyl group, which may reduce its binding affinity to certain targets.
Uniqueness
2-Hydroxy-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of all three functional groups (hydroxyl, nitrophenyl, and trifluoromethyl) on the pyrimidine ring. This combination of groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(4-nitrophenyl)-6-(trifluoromethyl)-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O3/c12-11(13,14)9-5-8(15-10(18)16-9)6-1-3-7(4-2-6)17(19)20/h1-5H,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWGXSIMABHRRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=O)NC(=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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